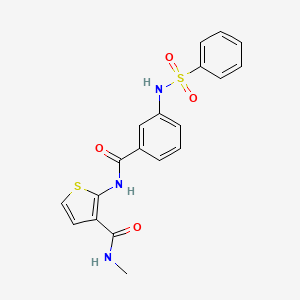
2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzenesulfonamidobenzamido)-N-methylthiophene-3-carboxamide, commonly known as BPTMC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BPTMC belongs to the class of sulfonamide compounds and has been found to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of BPTMC is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of carbonic anhydrase IX (CA IX). CA IX is a protein that is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting the activity of CA IX, BPTMC may help to disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BPTMC has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. BPTMC has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPTMC is its wide range of biological activities. It has been found to possess anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the treatment of a variety of diseases. However, one of the limitations of BPTMC is its relatively low solubility in water, which can make it difficult to work with in laboratory experiments.
Future Directions
There are several potential future directions for research on BPTMC. One area of interest is the development of more efficient synthesis methods for BPTMC, which could help to improve its solubility and make it easier to work with in laboratory experiments. Another area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX (CA IX), which could be used to treat a variety of cancers. Additionally, further studies are needed to fully understand the mechanism of action of BPTMC and its potential applications in the treatment of pain, inflammation, and other diseases.
Synthesis Methods
The synthesis of BPTMC involves the reaction of 3-amino-benzenesulfonamide with 2-(3-bromoacetamidobenzamido)-N-methylthiophene-3-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure BPTMC.
Scientific Research Applications
BPTMC has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. BPTMC has also been shown to inhibit the activity of carbonic anhydrase IX (CA IX), a protein that is overexpressed in many types of cancer cells.
properties
IUPAC Name |
2-[[3-(benzenesulfonamido)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c1-20-18(24)16-10-11-27-19(16)21-17(23)13-6-5-7-14(12-13)22-28(25,26)15-8-3-2-4-9-15/h2-12,22H,1H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWQUXSFXGTSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

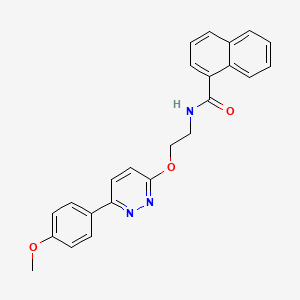
![7-(2-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2899175.png)
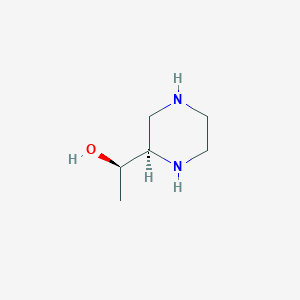
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-bromophenyl)acetamide](/img/structure/B2899178.png)

![2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol](/img/structure/B2899186.png)

![7-(4-chlorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2899188.png)
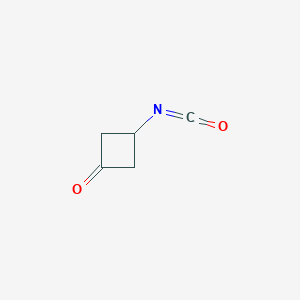
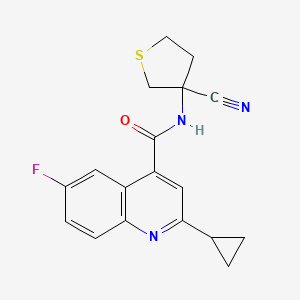
![2-(ethylsulfonyl)-1-(2-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2899192.png)
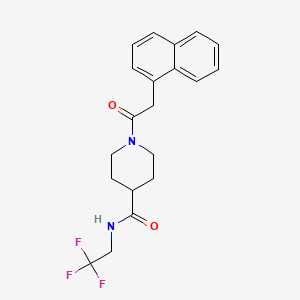

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2899196.png)